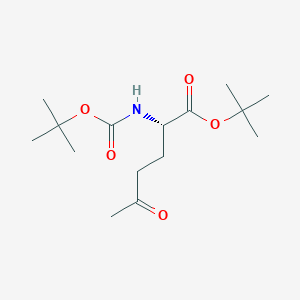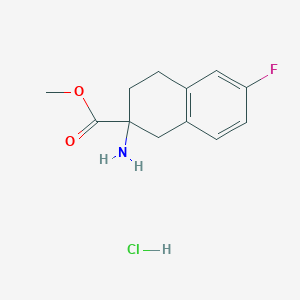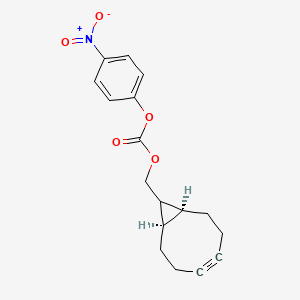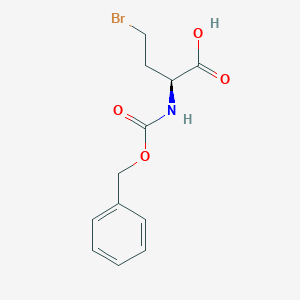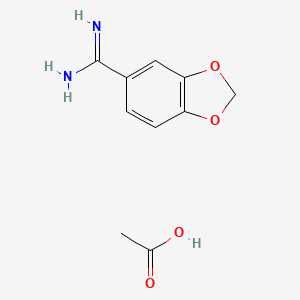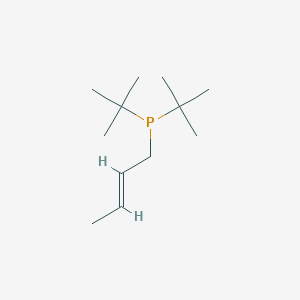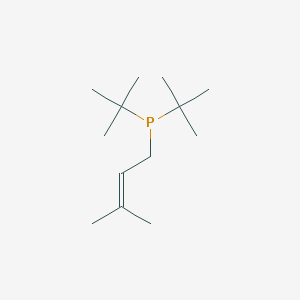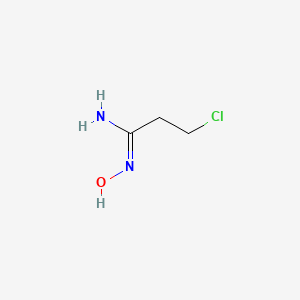
Pyrene-1-carboxamidine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-1-carboxamidine hydrochloride, also known as P1CH, is a synthetic compound derived from pyrene, an aromatic hydrocarbon. Pyrene is a polyaromatic hydrocarbon (PAH) commonly found in coal, oil, and tar, and is classified as a carcinogen. P1CH is a highly reactive chemical compound, which makes it an important chemical in research laboratories. It has been used in various scientific applications, including chemical synthesis, drug delivery, and biochemical research. This article will discuss the synthesis of P1CH, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Pyrene-1-carboxamidine, hydrochloride has been used in various scientific applications, including chemical synthesis, drug delivery, and biochemical research. It has been used as a reactant in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a drug delivery system, as it can be used to transport drugs into cells and tissues. In addition, it has been used in biochemical research to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
Pyrene-1-carboxamidine, hydrochloride works by forming a bond with the target molecule, which can be a protein or other biological molecule. The bond is formed by the carboxylic acid group of the this compound molecule, which is attracted to the amine group of the target molecule. This bond allows the this compound molecule to be absorbed into the target molecule, which then allows it to interact with the biological molecule.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to affect the activity of enzymes, which can lead to changes in cell metabolism. In addition, it has been found to affect the expression of genes, which can lead to changes in gene expression and cellular function. Finally, it has been found to affect the transport of ions, which can lead to changes in cellular ion balance.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrene-1-carboxamidine, hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing various compounds. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, it is also a highly toxic compound, which can be hazardous to handle and can cause adverse effects if not handled properly.
Zukünftige Richtungen
The potential future applications of Pyrene-1-carboxamidine, hydrochloride are vast. One potential application is its use in drug delivery systems, which could be used to transport drugs into cells and tissues in a more efficient and effective manner. Additionally, it could be used to study the structure and function of proteins and other biological molecules in greater detail. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and tissues.
Synthesemethoden
Pyrene-1-carboxamidine, hydrochloride is synthesized by a two-step process. In the first step, pyrene is reacted with anhydrous hydrogen chloride and anhydrous sodium carbonate to form pyrene-1-carboxylic acid. In the second step, the acid is reacted with anhydrous hydrochloric acid to form this compound.
Eigenschaften
IUPAC Name |
pyrene-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUBLJZQZCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

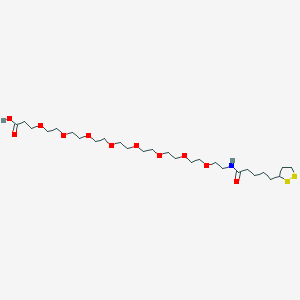

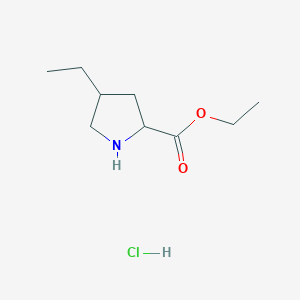
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
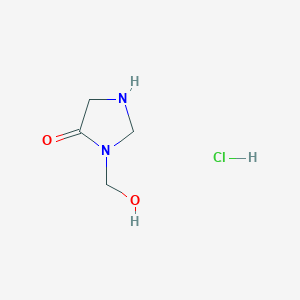
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
